N-cycloheptyl-2-methylbenzamide
Description
N-Cycloheptyl-2-methylbenzamide is a benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and a methyl substituent at the ortho position of the benzoyl ring. These attributes are critical in applications ranging from catalysis to medicinal chemistry, particularly where chelation-assisted C–H bond functionalization is involved .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33g/mol |
IUPAC Name |
N-cycloheptyl-2-methylbenzamide |
InChI |
InChI=1S/C15H21NO/c1-12-8-6-7-11-14(12)15(17)16-13-9-4-2-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3,(H,16,17) |
InChI Key |
VSIJFKMBYUHVCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCCC2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Inferred from structural analogs.
Key Observations:
Cycloalkyl vs. Aromatic Substituents: The cycloheptyl group in the target compound introduces greater steric bulk compared to cyclohexyl () or linear alkyl chains (). This may reduce solubility in polar solvents but enhance binding in hydrophobic environments. Anthraquinone-linked analogs () exhibit planar aromatic systems, enabling π-π stacking interactions absent in the cycloheptyl variant.
Directing Group Efficacy :
- Compounds with N,O-bidentate directing groups (e.g., ) show enhanced reactivity in metal-catalyzed C–H functionalization due to stronger chelation with transition metals. The absence of such groups in this compound may limit its catalytic utility unless modified .
Methyl Substitution Position :
- The 2-methyl group on the benzoyl ring (common in ) creates ortho-directing effects, influencing regioselectivity in electrophilic substitution reactions. This contrasts with 3-methyl derivatives (), which exhibit meta-directing behavior.
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